2-HYDROXY-N~4~-(1-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE
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Overview
Description
2-HYDROXY-N~4~-(1-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE is a compound that belongs to the quinolinecarboxamide family. This compound is known for its unique chemical structure, which includes a quinoline ring system substituted with a hydroxy group and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N~4~-(1-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE typically involves the reaction of quinolinone derivatives with appropriate amines. One common method involves starting from quinolinone and reacting it with 2-amino-2-phenylethan-1-ol under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N~4~-(1-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
2-HYDROXY-N~4~-(1-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N~4~-(1-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like lipoxygenase, which plays a role in inflammatory processes . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolinone: A related compound with similar structural features but different biological activities.
Quinolinecarboxamide derivatives: Various derivatives with modifications in the quinoline ring or substituents, leading to different properties and applications.
Uniqueness
2-HYDROXY-N~4~-(1-PHENYLETHYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a phenylethyl group on the quinoline ring makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-oxo-N-(1-phenylethyl)-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(13-7-3-2-4-8-13)19-18(22)15-11-17(21)20-16-10-6-5-9-14(15)16/h2-12H,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQMAAYTTNWYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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